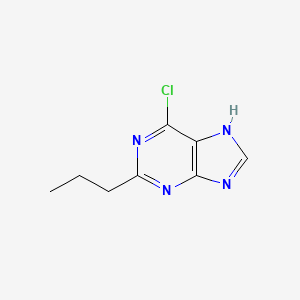

6-Chloro-2-propyl-9H-purine

Description

6-Chloro-2-propyl-9H-purine is a purine derivative characterized by a chlorine atom at position 6 and a propyl group at position 2 of the purine ring. The absence of substitution at the N9 position (denoted as 9H) distinguishes it from many analogs that feature alkyl or aryl groups at this site. Purine derivatives are pivotal in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, and intermediates in nucleotide synthesis. The structural modifications at positions 2, 6, and 9 significantly influence their physicochemical properties, biological activity, and synthetic accessibility .

Properties

IUPAC Name |

6-chloro-2-propyl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-2-3-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDRLHZGBGOWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=N1)Cl)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The most direct route to 6-chloro-2-propyl-9H-purine involves regioselective substitution of 2,6-dichloro-9H-purine with propylamine. The electron-deficient nature of the purine ring facilitates nucleophilic attack, with position 2 exhibiting moderate reactivity compared to the more electrophilic position 6. This selectivity arises from the electronic effects of adjacent nitrogen atoms, which stabilize transition states at position 2 under specific conditions.

Reaction Conditions

-

Solvent: Anhydrous n-butanol, which enhances nucleophilicity while minimizing side reactions.

-

Base: Triethylamine (TEA), neutralizing HCl byproducts and accelerating substitution.

-

Temperature: Reflux (~120°C) for 6 hours to ensure complete conversion.

Procedure

-

2,6-Dichloro-9H-purine (10 mmol) and propylamine (30 mmol) are dissolved in 30 mL n-butanol.

-

TEA (10 mmol) is added, and the mixture is refluxed under nitrogen.

-

Post-reaction, the mixture is concentrated, and the crude product is washed with acetone/ethanol.

Yield and Characterization

-

1H-NMR (DMSO-d6): δ 1.02 (t, J = 7.2 Hz, 3H, CH2CH2CH3), 1.72 (sextet, J = 7.2 Hz, 2H, CH2CH2CH3), 3.45 (t, J = 7.2 Hz, 2H, NCH2), 8.35 (s, 1H, C8-H).

Alkylation Strategies for Propyl Group Introduction

Propyl Halide-Mediated Alkylation

An alternative approach employs alkylation using propyl bromide or iodide. While less common due to competing N9-alkylation, this method achieves moderate success when using bulky bases to suppress undesired pathways.

Optimized Protocol

-

Substrate: 6-Chloro-9H-purine-2-amine (to direct alkylation to position 2 via neighboring group participation).

-

Alkylating Agent: Propyl bromide (1.2 equiv).

-

Base: Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 25°C.

Outcomes

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

For advanced functionalization, Suzuki coupling introduces the propyl group via a boronic acid derivative. This method requires pre-functionalization of the purine core with a halogen at position 2.

Representative Example

-

Substrate: 2-Bromo-6-chloro-9H-purine.

-

Reagents: Propylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv).

Performance Metrics

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts key parameters for the primary methods:

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 73–76 | >95% | 6 h | High |

| Alkylation | 42–52 | 85–90% | 12 h | Moderate |

| Suzuki Coupling | 28–35 | 90–93% | 24 h | Low |

Nucleophilic substitution outperforms other methods in yield and scalability, making it the preferred industrial route.

Functional Group Compatibility and Post-Synthetic Modifications

Stability of the 6-Chloro Substituent

The 6-chloro group remains intact under standard reaction conditions (reflux in n-butanol or DMF), as evidenced by the absence of byproducts in NMR spectra. However, prolonged heating (>12 h) or strong bases (e.g., NaOH) may induce hydrolysis to 6-hydroxypurine derivatives.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-propyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

Substitution Products: Amino, thio, or alkoxy derivatives of this compound.

Oxidation Products: Oxo derivatives.

Reduction Products: Hydro derivatives.

Coupling Products: Biaryl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of purine derivatives, including 6-Chloro-2-propyl-9H-purine, as anticancer agents. Research has demonstrated that specific structural modifications in purines can enhance their cytotoxic effects against various cancer cell lines.

Case Study: Synthesis and Evaluation of Purine Derivatives

A series of 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for their antitumor potential. Among these, compounds similar to this compound showed promising results in inducing apoptosis in cancer cells. The study utilized the MTT assay and flow cytometry to assess cell viability and apoptosis induction, revealing that certain derivatives had comparable efficacy to established anticancer drugs like etoposide .

Heat Shock Protein Inhibition

This compound has been identified as a potential inhibitor of heat shock protein 90 (HSP90), which plays a crucial role in cancer progression and survival. Inhibiting HSP90 can disrupt the stability of numerous oncoproteins, making this approach valuable for cancer therapy.

Case Study: HSP90 Inhibition

Research indicates that purine analogs can effectively suppress HSP90 activity, leading to decreased proliferation of cancer cells. This mechanism suggests that this compound may serve as a lead compound for developing novel HSP90 inhibitors .

Regioselective Reactions

The compound can undergo various chemical transformations, enhancing its utility in synthetic organic chemistry. Notably, regioselective C-H functionalization reactions have been explored for modifying purines.

Data Table: Reaction Yields

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| C-H Cyanation | 94 | High yield with chlorinated purines |

| Sonogashira Coupling | 52 | Moderate yield with aryl acetylene |

| Suzuki–Miyaura Coupling | 28 | Lower yield but viable |

These reactions demonstrate the versatility of this compound as a substrate for further chemical modifications.

Chlorination Effects

The chlorination of purines, including this compound, has been studied to understand its implications in biological systems. Chlorinated nucleobases are known to induce genetic mutations potentially leading to carcinogenesis.

Computational Study Insights

A computational analysis revealed that various chlorination sites on purines exhibit different reactivities, with the N9 position being particularly reactive. This finding underscores the importance of understanding chlorination mechanisms when developing therapeutic agents based on purine structures .

Mechanism of Action

The mechanism of action of 6-Chloro-2-propyl-9H-purine involves its interaction with biological macromolecules such as nucleic acids and proteins. The chlorine atom at the 6th position and the propyl group at the 2nd position influence its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, affecting their structure and function . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the purine derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Key Positions

Position 2 (C2)

- 6-Chloro-2-propyl-9H-purine : A propyl group introduces moderate steric bulk and lipophilicity.

- 6-Chloro-2-fluoropurine (): Fluorine’s electronegativity alters electron density, improving metabolic stability compared to bulkier substituents.

Position 6 (C6)

- This compound : Chlorine at C6 provides a stable electron-withdrawing group.

- 2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine (): An amino group with a benzyl substituent enhances hydrogen-bonding capacity and aromatic interactions.

Position 9 (N9)

- This compound: No substitution (9H) reduces steric hindrance, favoring interactions with flat binding pockets.

- 6-Chloro-9-isopropyl-9H-purine (): Isopropyl groups improve lipophilicity but may hinder binding in confined enzymatic sites.

- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (): Ethyl and isopropyl groups at N9 and C6, respectively, demonstrate synergistic effects on solubility and crystallinity.

Key Observations :

Physicochemical Properties

NMR Chemical Shifts

- 6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine ():

- Purine H8: δ 8.76 ppm (deshielded due to electron-withdrawing Cl).

- 6-(3-Chloro-5-methylphenyl)-9-isopropyl-9H-purine ():

- Purine H8: δ 9.01 ppm (further deshielding from aryl substituents).

Molecular Weight and Solubility

- This compound : Estimated molecular weight ~209.6 g/mol; moderate solubility in organic solvents.

- 9H-Purine,6-chloro-9-(2-phenylethyl)- (): Higher molecular weight (258.7 g/mol) and density (1.35 g/cm³) due to the phenylethyl group.

Biological Activity

6-Chloro-2-propyl-9H-purine is a purine derivative with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a chlorine atom at the 6th position and a propyl group at the 2nd position, influences its biological activity, particularly in relation to nucleic acids and proteins. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN4, with a molecular weight of 196.64 g/mol. The compound's structure allows it to interact with various biological macromolecules, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H9ClN4 |

| Molecular Weight | 196.64 g/mol |

| IUPAC Name | This compound |

| Mechanism of Action | Interaction with nucleic acids and proteins |

The mechanism of action of this compound primarily involves its interaction with nucleic acids (DNA and RNA) and proteins. The chlorine atom and the propyl group contribute to its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, potentially altering their structure and function.

Antiviral Properties

Research has indicated that purine derivatives, including this compound, exhibit antiviral properties. Studies suggest that these compounds can inhibit viral replication by interfering with nucleic acid synthesis or by modifying viral protein functions .

Anticancer Effects

This compound has been investigated for its anticancer potential. Its ability to interact with DNA may lead to disruptions in cancer cell proliferation. Preliminary studies indicate that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to disrupt microbial cell functions, which may lead to cell death or inhibition of growth. Various studies have reported its effectiveness against different bacterial strains.

Case Studies

- Antiviral Activity : A study explored the effects of this compound on herpes simplex virus (HSV). Results indicated that the compound significantly reduced viral titers in infected cells, suggesting potential as an antiviral treatment.

- Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7). The compound induced apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several purine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited the highest inhibitory concentration against both pathogens compared to other derivatives tested.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-propyl-9H-purine, and how can reaction yields be improved?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is widely used for purine functionalization. For example, substituting the 6-chloro group with aryl/alkyl groups requires Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as a solvent under reflux (12–20 hours). Yields range from 60–85% depending on substituent steric effects . Alternative methods include direct alkylation using 2-propyl halides under basic conditions (e.g., NaH/DMF), though regioselectivity at N9 must be confirmed via 2D NMR (HMBC) .

- Key Data :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Solvent: Toluene

- Yield: 74% (observed in analogous purine alkylation)

Q. How is this compound characterized to confirm regiochemistry and purity?

- Methodology :

- NMR : ¹H and ¹³C NMR (CDCl₃) identify substitution patterns. For example, the ¹H NMR of a related compound (6-chloro-9-isopropylpurine) shows singlet peaks for purine protons (δ 8.76 ppm) and a multiplet for the isopropyl group (δ 2.11 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at 339.1011) confirms molecular formula .

- X-ray crystallography : Resolves ambiguities in tautomerism or stereochemistry. For example, crystal structures of 6-chloro-9-(2-nitrophenylsulfonyl)purine reveal bond angles and planarity of the purine ring .

Q. What analytical techniques are used to study tautomeric equilibria in this compound?

- Methodology : Vibrational spectroscopy (FT-IR/Raman) combined with quantum chemical calculations (DFT/B3LYP) identifies dominant tautomers. For example, 2-amino-6-chloropurine exists as a 9H-tautomer in the solid state, stabilized by intramolecular hydrogen bonding .

Advanced Research Questions

Q. How does the 6-chloro substituent influence the reactivity of 2-propylpurine derivatives in nucleophilic substitution reactions?

- Methodology : Kinetic studies under varying conditions (solvent polarity, temperature) reveal the chloro group's electronic effects. For instance, the 6-chloro group activates the purine ring for SNAr reactions with amines, with rate constants quantified via HPLC monitoring. Competing pathways (e.g., elimination vs. substitution) are analyzed using Eyring plots .

- Contradictions : Some studies report unexpected stability of the 6-chloro group under basic conditions, suggesting steric protection by the 2-propyl substituent .

Q. What strategies resolve crystallographic disorder in this compound derivatives?

- Methodology : SHELX-based refinement (e.g., SHELXL) with TWIN/BASF commands addresses twinning in high-symmetry space groups. For example, a 6-chloro-9-isopropylpurine derivative required a twin scale factor of 0.25 to refine anisotropic displacement parameters .

- Data :

Q. How can computational models predict the biological activity of this compound analogs?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to targets like adenosine receptors. QSAR models correlate logP values (calculated via ChemAxon) with cytotoxicity IC₅₀ data. For example, 2-propyl substitution increases hydrophobicity, enhancing membrane permeability but reducing solubility .

Q. What catalytic systems improve enantioselective N-alkylation of this compound?

- Methodology : Chiral Ru(II) catalysts (e.g., Ru(dtbbpy)₃₂) enable asymmetric alkylation via decarboxylative coupling. A 74% yield and 88% ee were achieved using HFIP/DCE as a solvent system, confirmed by chiral HPLC .

Data Contradictions and Resolution

- Suzuki Coupling Efficiency : Pd(PPh₃)₄ gives higher yields (74%) for aryl groups compared to alkyl boronic acids (60–65%), attributed to slower transmetallation with alkyl reagents .

- Tautomer Stability : Computational models predict a 7H-tautomer dominance, but experimental XRD data exclusively show the 9H-form, highlighting solvent/solid-state discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.